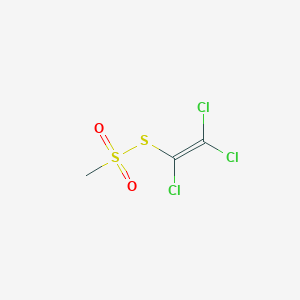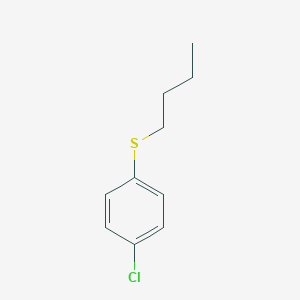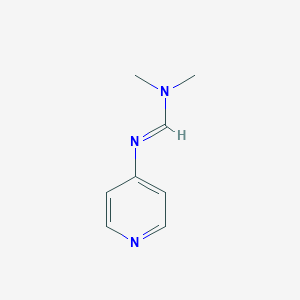![molecular formula C18H18 B098888 1,2,3,4,7,12-Hexahydrobenzo[a]anthracene CAS No. 16434-62-1](/img/structure/B98888.png)
1,2,3,4,7,12-Hexahydrobenzo[a]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,7,12-Hexahydrobenzo[a]anthracene (HHBA) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents such as benzene, toluene, and chloroform. HHBA has a unique molecular structure that makes it an ideal candidate for studying the mechanism of action and biochemical and physiological effects of PAHs.
Wirkmechanismus
The mechanism of action of 1,2,3,4,7,12-Hexahydrobenzo[a]anthracene is complex and involves multiple pathways. This compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and induce oxidative damage. This compound can also activate the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and cell cycle arrest. This compound has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3,4,7,12-Hexahydrobenzo[a]anthracene has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 1,2,3,4,7,12-Hexahydrobenzo[a]anthracene, including its role in environmental health, the development of novel materials and technologies, and its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the mechanisms of action of this compound and its potential as a tool for understanding the effects of PAHs on human health and the environment.
Synthesemethoden
1,2,3,4,7,12-Hexahydrobenzo[a]anthracene can be synthesized through a variety of methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and Birch reduction. The most commonly used method for synthesizing this compound is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with benzoquinone in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,7,12-Hexahydrobenzo[a]anthracene has been extensively studied for its scientific research applications, including its role in cancer research, environmental toxicology, and material science. In cancer research, this compound has been shown to induce DNA damage and inhibit cell proliferation in various cancer cell lines. In environmental toxicology, this compound has been used as a model compound to study the toxicity and biodegradation of PAHs in soil and water. In material science, this compound has been used as a building block for the synthesis of novel materials with unique optical and electronic properties.
Eigenschaften
CAS-Nummer |
16434-62-1 |
|---|---|
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
1,2,3,4,7,12-hexahydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H18/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-2,6-7,9-10H,3-5,8,11-12H2 |
InChI-Schlüssel |
DFRYGCJZUMYLBW-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC3=C2CC4=CC=CC=C4C3 |
Kanonische SMILES |
C1CCC2=C(C1)C=CC3=C2CC4=CC=CC=C4C3 |
Synonyme |
1,2,3,4,7,12-Hexahydrobenz[a]anthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)





![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)

